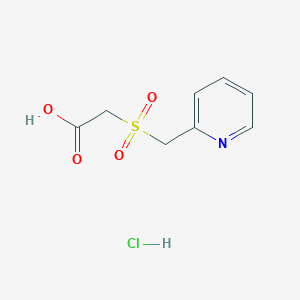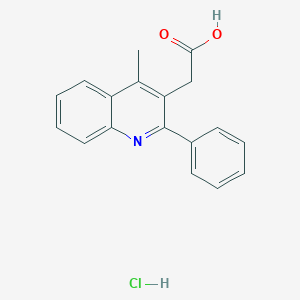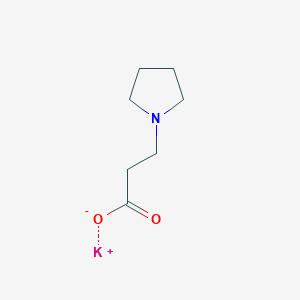
4-(4-Bromobenzenesulfonyl)aniline hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
BBH is synthesized from 4-Bromobenzenesulfonyl chloride, which is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution . It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and in the protection of amines as 4-bromobenzenesulfonamides .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorescent Polyurethane Films
Research indicates the successful synthesis of fluorescent polyurethane films using derivatives of 4-(4-Bromobenzenesulfonyl)aniline hydrochloride, demonstrating promising applications in materials science. Specifically, the synthesis involved o-hydroxy Schiff bases, such as 2-chloromethyl-N-(2-hydroxybenzilidene)aniline, used as quaternization agents for a polyetherurethane precursor. These films showcased photochromic properties and a substantial Stokes shift, indicating potential in advanced material applications (Buruianǎ et al., 2005).
Antimicrobial Activity
Novel Quinazolinone Derivatives Synthesis
The compound 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate, prepared from derivatives of this compound, showed significant applications in the synthesis of novel quinazolinone derivatives. These derivatives were tested for antimicrobial activities, marking their importance in pharmaceutical and medicinal chemistry (Habib et al., 2013).
Environmental Chemistry and Catalysis
Mineralization of Organic Pollutants
This compound derivatives have been utilized in the study of mineralization of organic pollutants like aniline and 4-chlorophenol in acidic solutions. Catalyzed ozonation processes employing Fe2+ and UVA light demonstrated an increase in the mineralization rate, pointing towards potential applications in wastewater treatment and environmental remediation (Sauleda & Brillas, 2001).
Photonic and Electronic Materials
In Situ Polymerization and Electrochemical Studies
Aniline sulfonic acid derivatives, including those related to this compound, have been incorporated into layered double hydroxides (LDH) and subjected to thermal treatments to evaluate the degree of connectivity between guest monomers. These studies are crucial for understanding the applications of such derivatives in the development of photonic and electronic materials (Moujahid et al., 2005).
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)sulfonylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S.ClH/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-8H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFBWCQEOGZIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine](/img/structure/B1438015.png)

![2-[4-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1438018.png)

![4-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1438020.png)




![2-[(3-Bromopropoxy)methyl]oxane](/img/structure/B1438028.png)

![1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B1438031.png)


